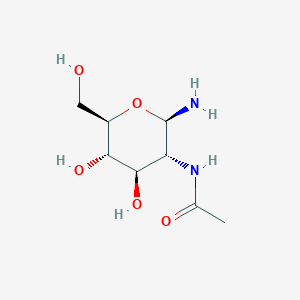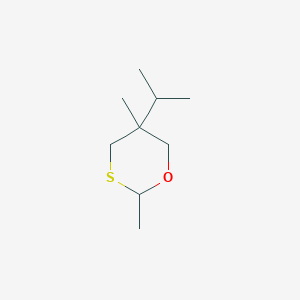
Diacetone alcohol-d12
Overview
Description
Diacetone alcohol-d12, also known as 4-hydroxy-4-methyl-2-pentanone-d12, is a deuterated form of diacetone alcohol. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a colorless liquid that is commonly used as a solvent and synthetic intermediate in various chemical reactions.
Mechanism of Action
Target of Action
Diacetone alcohol-d12, also known as 4-Hydroxy-4-methyl-2-pentanone-d12, is primarily used as a synthetic intermediate in the preparation of other compounds . It doesn’t have a specific biological target, but its chemical properties make it a valuable compound in various chemical reactions .
Mode of Action
The compound acts as a solvent and a synthetic intermediate . It participates in reactions such as the aldol condensation, where it can combine with other molecules under the influence of a catalyst . This reaction is crucial in the production of many valuable chemicals .
Biochemical Pathways
This compound is involved in the aldol condensation pathway . This pathway is essential for the production of many valuable chemicals, including diacetone alcohol (DAA), mesityl oxide (MO), and isophorone (IP) . The aldol reaction of acetone leads to the formation of diacetone alcohol, which can then undergo dehydration to form mesityl oxide .
Result of Action
The primary result of this compound’s action is the production of other compounds through chemical reactions . For example, in the aldol condensation reaction, it contributes to the efficient production of diacetone alcohol, mesityl oxide, and isophorone .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of a catalyst . For instance, the aldol condensation of acetone by refluxing on CaC2 achieves efficient coproduction of diacetone alcohol, mesityl oxide, and isophorone . The reaction’s efficiency is improved under mild conditions (56 °C, 100 kPa) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diacetone alcohol-d12 can be synthesized through the aldol condensation of deuterated acetone. The reaction is typically catalyzed by a base such as barium hydroxide. The process involves the condensation of two molecules of deuterated acetone to form this compound. The reaction conditions include maintaining a temperature range between -30°C and 45°C, with the addition of water to enhance selectivity and catalyst service time .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar aldol condensation process. The reaction is carried out in a continuous fixed bed reactor, which allows for higher selectivity and efficiency compared to batch reactors. The use of strongly basic ion exchange resins, such as Amberlyst A26-OH, as catalysts is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Diacetone alcohol-d12 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form mesityl oxide-d12.
Reduction: Hydrogenation of this compound yields hexylene glycol-d12.
Dehydration: Dehydration of this compound results in the formation of mesityl oxide-d12.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation is typically carried out using a palladium or nickel catalyst under hydrogen gas.
Dehydration: Dehydration reactions are often catalyzed by acidic catalysts such as sulfuric acid or phosphoric acid.
Major Products Formed
Oxidation: Mesityl oxide-d12
Reduction: Hexylene glycol-d12
Dehydration: Mesityl oxide-d12
Scientific Research Applications
Diacetone alcohol-d12 has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis. Its deuterated form is particularly useful in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms and molecular structures.
Biology: this compound is used in the preparation of deuterated biological samples for mass spectrometry and other analytical techniques.
Medicine: It is employed in the synthesis of pharmaceuticals and as a solvent in drug formulation.
Industry: This compound is used in the production of coatings, adhesives, and cleaning agents.
Comparison with Similar Compounds
Similar Compounds
Diacetone alcohol: The non-deuterated form of diacetone alcohol-d12, used in similar applications but with different isotopic properties.
Mesityl oxide: A dehydration product of diacetone alcohol, used as an intermediate in organic synthesis.
Hexylene glycol: A reduction product of diacetone alcohol, used as a solvent and in the production of polymers.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical techniques such as NMR spectroscopy. The deuterated form also exhibits different physical and chemical properties, making it valuable in specific research and industrial applications.
Properties
IUPAC Name |
1,1,1,3,3,5,5,5-octadeuterio-4-deuteriooxy-4-(trideuteriomethyl)pentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(7)4-6(2,3)8/h8H,4H2,1-3H3/i1D3,2D3,3D3,4D2,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXVUIWOUIDPGS-YDUIPVTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443621 | |
| Record name | Diacetone alcohol-d12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114253-85-9 | |
| Record name | Diacetone alcohol-d12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 114253-85-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[2-(Dimethylamino)ethoxy]benzophenone](/img/structure/B48160.png)


![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)




